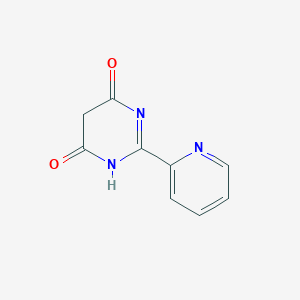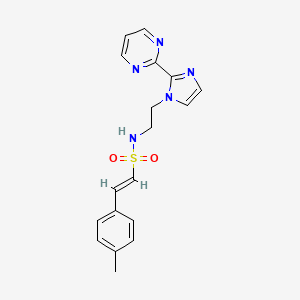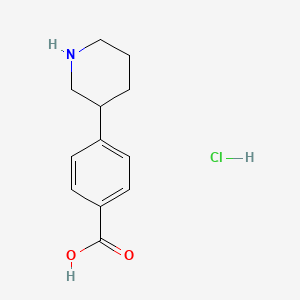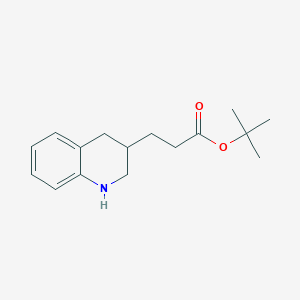![molecular formula C24H20N2O5S B2523286 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 866725-66-8](/img/structure/B2523286.png)
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide, also known as BQU57, is a synthetic compound that has gained attention in the scientific community for its potential applications in cancer research. BQU57 has been shown to selectively inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression. In
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide, also known as 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide or N-(2-methoxyphenyl)-2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and inhibit their growth. Studies have demonstrated its effectiveness against a variety of bacterial strains, including drug-resistant ones . This makes it a promising candidate for developing new antibiotics to combat resistant infections.
Antiviral Properties
Research indicates that this compound exhibits antiviral activity, particularly against RNA viruses. Its mechanism involves inhibiting viral replication by interfering with viral RNA synthesis . This property is crucial for developing treatments for viral infections, including those caused by influenza and other respiratory viruses.
Anticancer Applications
The compound has been investigated for its anticancer properties. It has shown the ability to induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival . This makes it a potential candidate for developing new chemotherapeutic agents, especially for cancers that are resistant to conventional treatments.
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory properties of this compound. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Potential
The compound has shown neuroprotective effects in preclinical studies. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases . This makes it a promising candidate for developing treatments for conditions like Alzheimer’s and Parkinson’s diseases.
Antioxidant Activity
Research has demonstrated that this compound possesses strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells . This property is beneficial for preventing cellular damage and aging, and it could be used in developing supplements or drugs aimed at enhancing cellular health.
Antidiabetic Applications
The compound has been studied for its potential antidiabetic effects. It can improve insulin sensitivity and reduce blood glucose levels in diabetic models . This suggests its potential use in developing new treatments for diabetes and related metabolic disorders.
Antifungal Activity
In addition to its antibacterial and antiviral properties, this compound has also shown antifungal activity. It can inhibit the growth of various fungal species, making it a potential candidate for developing antifungal agents . This is particularly important for treating fungal infections that are resistant to existing antifungal drugs.
Propiedades
IUPAC Name |
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-31-21-14-8-6-12-19(21)25-23(27)16-26-15-22(24(28)18-11-5-7-13-20(18)26)32(29,30)17-9-3-2-4-10-17/h2-15H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMTZFSAXTYTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2523213.png)
![3-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2523214.png)
![8-((3-Chlorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2523215.png)

![1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B2523220.png)
![N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]but-2-ynamide](/img/structure/B2523221.png)
![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2523222.png)
![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate](/img/structure/B2523223.png)
![2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-b]pyridine}dihydrochloride](/img/structure/B2523224.png)
